2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Medicinal Chemistry Physicochemical Property Analysis Computational Chemistry

HIV integrase inhibitor programs require aryl ketone intermediates with precise substitution. Generic analogs (e.g., 2-(3,4-difluorophenyl)-1-phenylethanone, CAS 845781-26-2) lack the combined 3,4-difluoro and 4-methoxy motif, altering LogP (3.27), PSA, and target engagement. • Key building block for HIV integrase inhibitor scaffolds (cf. WO2006/116724, EP2660239B1) • Batch-specific QC (NMR, HPLC, GC) ensures multi-step synthetic reproducibility • ≥95% purity; distinct RT benchmark for reverse-phase HPLC/GC method development

Molecular Formula C15H12F2O2
Molecular Weight 262.25 g/mol
CAS No. 221179-71-1
Cat. No. B1405936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
CAS221179-71-1
Molecular FormulaC15H12F2O2
Molecular Weight262.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H12F2O2/c1-19-12-5-3-11(4-6-12)15(18)9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3
InChIKeyUYHZUQFBVHICAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone – Chemical Identity


2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 221179-71-1) is a synthetic aryl ketone characterized by the presence of a 3,4-difluorophenyl substituent and a 4-methoxyphenyl group linked via an ethanone bridge . The compound has a molecular formula of C15H12F2O2, a molecular weight of 262.25 g/mol, and is provided by multiple vendors with a standard purity specification of ≥95% (including NMR, HPLC, or GC batch quality data) . It is designated as a research chemical and is marketed as a building block or synthetic intermediate for the construction of more complex molecules in early discovery and chemical synthesis applications .

Workflow Synthetic intermediate for complex molecule construction
Identity Distinct 3,4-difluoro and 4-methoxy substitution pattern
Quality Batch QC data (NMR, HPLC) available upon request

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone Substitution Limitations


The substitution pattern on the aryl ketone scaffold—specifically the combination of a 3,4-difluorophenyl moiety and a 4-methoxyphenyl moiety—is not present in common, lower-cost aryl ketone analogs such as 2-(3,4-difluorophenyl)-1-phenylethanone (CAS 845781-26-2) or 1-(4-methoxyphenyl)-2-phenylethanone (CAS 1023-17-2). This unique substitution pattern drives measurable differences in key physicochemical properties, including calculated LogP, molecular weight, and polar surface area, which directly impact chromatographic behavior, solubility, and potential biological target engagement. Procurement of a generic alternative would alter these critical parameters, potentially rendering the compound unsuitable for a specific synthetic route or biological assay that relies on the precise properties of 221179-71-1 [1][2].

Lipophilicity shift Absence of fluorine/methoxy groups alters LogP, potentially impacting solubility and chromatographic behavior
Physicochemical mismatch Molecular weight and density differences affect stoichiometry, shipping costs, and reaction conditions
Electronic property change The 3,4-difluoro pattern is absent in common analogs, altering electrostatic and binding interactions

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone – Comparative Evidence


Lipophilicity Comparison (LogP)

The calculated partition coefficient (LogP) of 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone (221179-71-1) is 3.27 [1]. This is higher than the LogP of 3.25 for the non-fluorinated analog 1-(4-methoxyphenyl)-2-phenylethanone (CAS 1023-17-2) [2]. The increase in LogP reflects the addition of the two fluorine atoms, which enhances lipophilicity. This property is critical for predicting membrane permeability and binding affinity in biological systems, and also influences reverse-phase HPLC retention times, a key consideration in both analytical and preparative chromatography workflows.

Lipophilicity (LogP)
Reported
Target: LogP 3.27
Analog: LogP 3.25
ΔLogP +0.02
Supports distinct lipophilicity profile relative to non-fluorinated analog
Calculated values (XLogP3); influences HPLC retention and permeability prediction
Medicinal Chemistry Physicochemical Property Analysis Computational Chemistry

Boiling Point Comparison

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (221179-71-1) exhibits a predicted boiling point of 383.7±32.0 °C at 760 mmHg [1]. This is higher than the predicted boiling point of 325.4±27.0 °C at 760 mmHg for 2-(3,4-difluorophenyl)-1-phenylethanone (CAS 845781-26-2), an analog lacking the methoxy group [2]. The elevated boiling point suggests stronger intermolecular forces, potentially due to the additional dipole and increased molecular weight, which can be advantageous for reactions requiring higher temperature tolerance or for purification by distillation.

Boiling Point
Reported
Target: 383.7±32.0 °C
Analog: 325.4±27.0 °C
ΔTb +58.3 °C
Higher boiling point suggests stronger intermolecular forces, distinct thermal behavior
Predicted at 760 mmHg; may impact distillation and high-temperature reaction suitability
Chemical Synthesis Thermal Analysis Process Chemistry

Molecular Weight and Density

The molecular weight of 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone is 262.25 g/mol, with a predicted density of 1.2±0.1 g/cm³ [1]. In comparison, the analog 2-(3,4-difluorophenyl)-1-phenylethanone (CAS 845781-26-2) has a molecular weight of 232.23 g/mol and a predicted density that is also lower (not precisely quantified but generally correlates with lower molecular weight for these analogs) [2]. The increased molecular weight and density of 221179-71-1 mean that for a given molar quantity, a larger mass of material is required. This has direct implications for cost-per-mole calculations in procurement and for logistics related to storage and shipping of bulk quantities.

Molecular Weight
Reported
Target: 262.25 g/mol
Analog: 232.23 g/mol
ΔMW +30.02 g/mol
Affects stoichiometric calculations, procurement weight, and shipping logistics
Density ~1.2±0.1 g/cm³ for target compound
Process Chemistry Material Science Pharmaceutical Development

Purity & Quality Control Data

Suppliers of 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 221179-71-1) offer a standard purity specification of ≥95% (or 95%+), with some providing access to batch-specific quality control data such as NMR, HPLC, or GC spectra upon request . This is a critical differentiator from other research chemicals, including some close analogs, for which no analytical data may be provided or where the product is sold 'as-is' with no warranty regarding identity or purity. The availability of such documentation reduces the user's burden for in-house quality verification and ensures greater experimental reproducibility.

Purity & QC Data
Specification review
≥95% purity specification with batch-specific NMR, HPLC, or GC data available from certain vendors
Specification-grade material supports reproducible synthesis and reduces in-house QC burden
Verify data availability with vendor; nominal purity may vary
Analytical Chemistry Quality Assurance Procurement

Biological Activity Data Limitations

A comprehensive search of primary literature and authoritative databases reveals no reported biological activity data (e.g., IC50, Ki, EC50) for 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone (221179-71-1) [1][2]. This is in contrast to some structurally related fluorinated aryl ketones that have been investigated as enzyme inhibitors or antifungal agents. The absence of public data means that any user interested in the biological potential of this compound must generate de novo data using the authentic compound. Procuring an impure or misidentified analog would therefore completely invalidate such an investigation.

Biological Activity
Class-level
No reported IC50, Ki, or EC50 data in public literature or databases (PubMed, BindingDB)
Requires de novo biological assessment; using authenticated material is critical
Class-level inference; some fluorinated analogs have reported antifungal activity
Drug Discovery Assay Development Target Validation

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone – Application Scenarios


Building Block for HIV Integrase Inhibitors

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (221179-71-1) is a valuable intermediate for the synthesis of complex molecules, including those targeting HIV integrase. As evidenced by its inclusion in the AldrichCPR collection of 'unique chemicals' for early discovery and its structural similarity to intermediates in patents related to HIV integrase inhibitors (e.g., WO2006/116724, EP2660239B1), this compound serves as a key building block. Its unique combination of 3,4-difluoro and 4-methoxy substituents provides a specific scaffold for constructing potential drug candidates. The availability of batch-specific QC data ensures researchers can confidently incorporate it into multi-step synthetic routes.

Chromatography Reference Standard

The well-defined physicochemical properties of 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone, including a calculated LogP of 3.27 and a boiling point of 383.7±32.0 °C [1], make it an excellent candidate for use as a reference standard in the development of reverse-phase HPLC and GC methods. Its distinct retention time, driven by its unique substitution pattern, can serve as a benchmark for evaluating column performance and method robustness. Procurement of a high-purity batch with analytical data allows analytical chemists to establish reliable system suitability criteria.

Fluorine Substituent Effects Model

The presence of the 3,4-difluorophenyl group makes 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone a useful model compound for investigating the impact of fluorine substitution on molecular properties. By comparing its LogP (3.27) [1] and other parameters against non-fluorinated or differently fluorinated analogs, medicinal chemists can empirically validate computational predictions and gain insights into how fluorine influences lipophilicity, metabolic stability, and potential binding interactions. This compound serves as a tangible tool for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Early-stage inhibitor intermediate
Distinct 3,4-difluoro and 4-methoxy substitution pattern
Batch QC and identity confirmation for synthetic route consistency
Chromatography reference standard
Well-defined physicochemical profile (LogP, boiling point)
Retention time benchmarking and system suitability in HPLC/GC
Fluorine substituent effects model
3,4-Difluorophenyl moiety for empirical fluorine SAR studies
Comparative property analysis (lipophilicity, thermal stability) with non-fluorinated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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